

Protocol for Assessing (+)-Losigamone in Hippocampal Slice Cultures

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Compound of Interest

Compound Name: (+)-Losigamone

Cat. No.: B10784438

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Losigamone, the S(+) enantiomer of Losigamone, is a novel anticonvulsant agent that has shown promise in the treatment of partial and secondarily generalized seizures.^[1] Its mechanism of action is distinct from many traditional antiepileptic drugs and is thought to involve the modulation of excitatory neurotransmission.^{[1][2]} Specifically, studies have indicated that **(+)-Losigamone** reduces the release of excitatory amino acids, such as glutamate and aspartate, and decreases the persistent sodium current (INaP) in hippocampal neurons.^{[1][3][4]} These actions suggest a potential neuroprotective effect in conditions of neuronal hyperexcitability.

Organotypic hippocampal slice cultures are a valuable in vitro model for studying the complex neuronal circuitry of the hippocampus in a preparation that maintains its three-dimensional structure for several weeks. This system allows for the investigation of both acute and chronic effects of neuroactive compounds on synaptic transmission, neuronal viability, and network activity.

This document provides a detailed protocol for the assessment of **(+)-Losigamone** in organotypic hippocampal slice cultures, covering slice preparation, drug application, and methodologies for evaluating its electrophysiological and neuroprotective effects.

Data Presentation

Table 1: Effective Concentrations of **(+)-Losigamone** in In Vitro Preparations

Parameter	Preparation	(+)- Losigamone Concentration	Effect	Reference
Glutamate & Aspartate Release (Potassium- stimulated)	Mouse cortical slices	100 μ M	Significant reduction ($p < 0.05$ for aspartate, $p < 0.01$ for glutamate)	[1]
Glutamate & Aspartate Release (Potassium- stimulated)	Mouse cortical slices	200 μ M	Significant reduction ($p < 0.01$ for both)	[1]
Glutamate & Aspartate Release (Veratridine- stimulated)	Mouse cortical slices	100 μ M	Significant reduction ($p < 0.05$ for both)	[1]
Glutamate & Aspartate Release (Veratridine- stimulated)	Mouse cortical slices	200 μ M	Significant reduction ($p < 0.01$ for both)	[1]
Spontaneous Depolarizations (in Mg^{2+} -free aCSF)	Mouse cortical wedge	50-200 μ M	Significant reduction	[1]
Persistent Sodium Current (INaP)	Rat hippocampal neurons	100-200 μ M	Decrease in amplitude	[3][4]

Table 2: Quantitative Effects of (+)-Losigamone on Stimulated Amino Acid Release

Stimulus	Amino Acid	(+)- Losigamone Concentration	Mean Stimulated Release (% of first pulse)	Reference
Potassium (60 mM)	Aspartate	100 μ M	~70%	[5]
Potassium (60 mM)	Glutamate	100 μ M	~75%	[5]
Potassium (60 mM)	Aspartate	200 μ M	~60%	[5]
Potassium (60 mM)	Glutamate	200 μ M	~65%	[5]
Veratridine (20 μ M)	Aspartate	100 μ M	~55%	[5]
Veratridine (20 μ M)	Glutamate	100 μ M	~50%	[5]
Veratridine (20 μ M)	Aspartate	200 μ M	~45%	[5]
Veratridine (20 μ M)	Glutamate	200 μ M	~40%	[5]

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)

This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.

Materials:

- P6-P8 rat or mouse pups

- Dissection medium (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)
- Culture medium: 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, 2 mM L-glutamine, 25 mM D-glucose, and 1x Penicillin-Streptomycin.
- Millicell cell culture inserts (0.4 μ m)
- 6-well culture plates
- Vibratome or tissue chopper
- Stereomicroscope
- Standard surgical instruments

Procedure:

- Anesthetize and decapitate the pup in accordance with institutional animal care and use committee guidelines.
- Rapidly dissect the brain and place it in ice-cold, carbogen (95% O₂/5% CO₂)-gassed dissection medium.
- Isolate the hippocampi from both hemispheres.
- Cut the hippocampi into 350-400 μ m thick transverse slices using a vibratome or tissue chopper in cold dissection medium.
- Transfer the slices to a dish containing fresh, cold dissection medium.
- Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
- Incubate the slices at 35-37°C in a humidified 5% CO₂ incubator.
- Change the culture medium every 2-3 days.

- Allow the slices to mature for 7-10 days in vitro (DIV) before commencing experiments.

Electrophysiological Assessment of (+)-Losigamone

A. Whole-Cell Patch-Clamp Recordings to Assess INaP

Objective: To measure the effect of **(+)-Losigamone** on the persistent sodium current (INaP) in CA1 pyramidal neurons.

Solutions:

- Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 2.5 mM CaCl₂, 25 mM NaHCO₃, 10 mM glucose. Equilibrated with 95% O₂/5% CO₂.
- Internal Solution (for INaP isolation): 120 mM Cs-gluconate, 20 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 2 mM Mg₂ATP, 0.3 mM NaGTP, 7 mM phosphocreatine, 0.6 mM EGTA. pH adjusted to 7.2 with CsOH. To block K⁺ and Ca²⁺ currents, add appropriate blockers to the aCSF (e.g., TEA, 4-AP, CdCl₂).
- **(+)-Losigamone** Stock Solution: Prepare a 100 mM stock in DMSO. The final DMSO concentration in the recording solution should be ≤0.1%.^[4]

Procedure:

- Transfer a hippocampal slice culture to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF (with K⁺ and Ca²⁺ channel blockers) at room temperature.^[6]
- Identify CA1 pyramidal neurons for recording.
- Establish a whole-cell patch-clamp configuration.
- To measure INaP, apply slow depolarizing voltage ramps from -70 mV to 0 mV.^[4]
- Record baseline INaP.
- Bath-apply **(+)-Losigamone** at final concentrations of 50 μM, 100 μM, and 200 μM for 10-15 minutes each.

- Record INaP in the presence of each concentration of **(+)-Losigamone**.
- Perform a washout by perfusing with drug-free aCSF.
- At the end of the experiment, apply tetrodotoxin (TTX) to confirm the recorded current is a sodium current.^[4]

B. Field Potential Recordings to Assess Synaptic Transmission

Objective: To evaluate the effect of **(+)-Losigamone** on excitatory postsynaptic potentials (EPSPs).

Procedure:

- Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
- Record baseline field EPSPs (fEPSPs).
- Bath-apply **(+)-Losigamone** (50-200 μ M) and record fEPSPs.
- Analyze changes in the fEPSP slope and amplitude.

Neuroprotection Assay against Excitotoxicity

Objective: To assess the neuroprotective effect of **(+)-Losigamone** against glutamate-induced cell death.

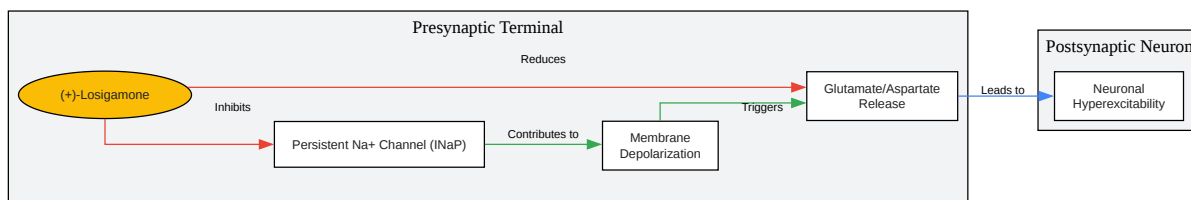
Procedure:

- At 10 DIV, treat slice cultures with **(+)-Losigamone** (100 μ M) or vehicle (0.1% DMSO) for 24 hours.
- Induce excitotoxicity by exposing the slices to a high concentration of glutamate (e.g., 1 mM) or NMDA (e.g., 50 μ M) for a defined period (e.g., 1-3 hours) in the presence of the drug or vehicle.

- Wash out the excitotoxin and continue to culture the slices in their respective **(+)-Losigamone** or vehicle-containing medium for another 24-48 hours.
- Assess cell death using a fluorescent viability stain such as Propidium Iodide (PI).
- Capture fluorescent images and quantify the PI-positive (dead) cells in the CA1 and CA3 regions.
- Compare the extent of cell death in **(+)-Losigamone**-treated slices versus vehicle-treated slices.

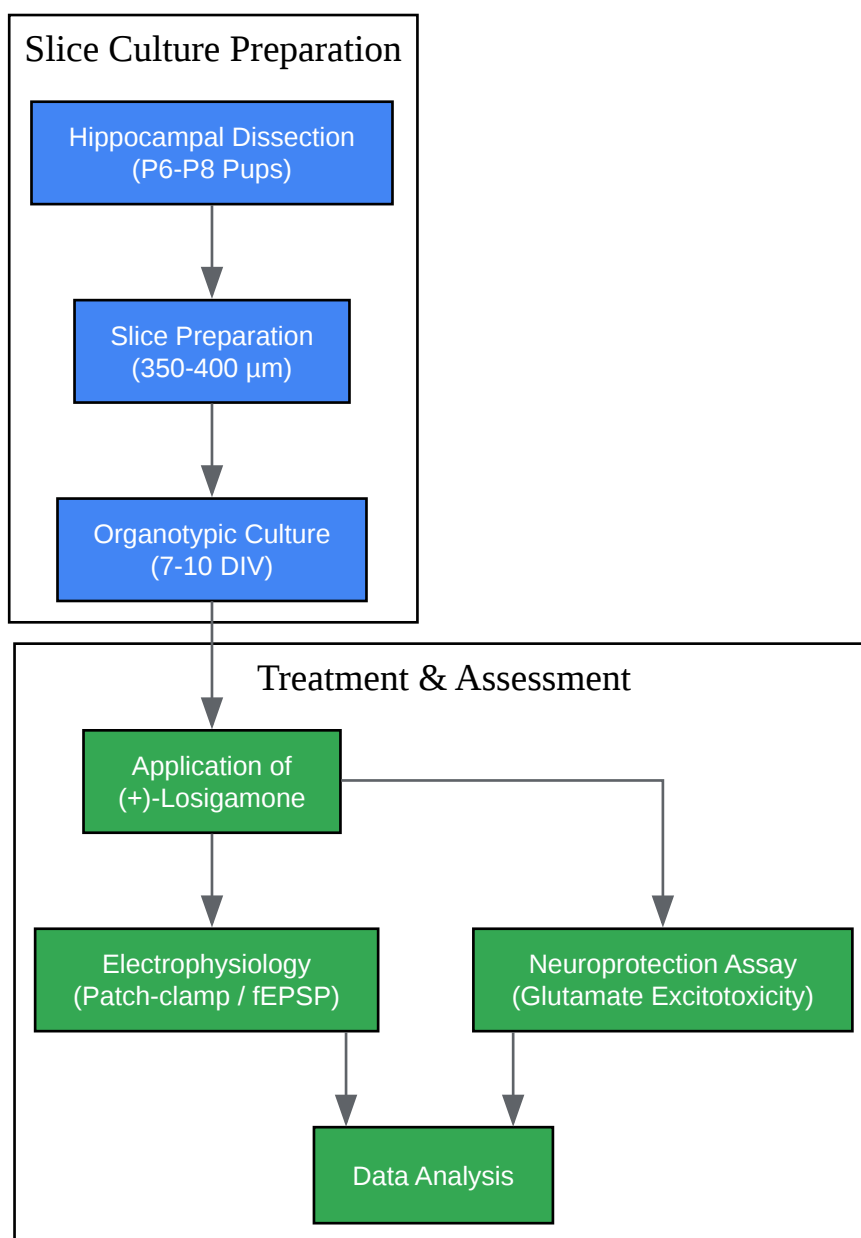
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Proposed mechanism of action of **(+)-Losigamone**.



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Caption: Experimental workflow for assessing **(+)-Losigamone**.

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